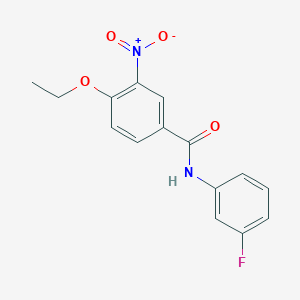![molecular formula C14H18N2O2S B5862122 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B5862122.png)
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonyl imidazole derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole involves the inhibition of PKC. It binds to the active site of PKC and prevents its activation by other signaling molecules. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole have been extensively studied. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also has potential applications in the treatment of diabetes by improving insulin sensitivity. Furthermore, it has been found to have neuroprotective effects and may have potential applications in the treatment of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole in lab experiments include its high potency and specificity for PKC inhibition. It is also relatively easy to synthesize and has good solubility in various solvents. However, its limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Orientations Futures
There are several future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole. One direction is the development of more potent and selective PKC inhibitors based on the structure of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole. Another direction is the investigation of its potential applications in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, the development of novel synthetic methods for the synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole may lead to improved yields and scalability of the compound.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has been achieved using different methods. One of the most commonly used methods involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with propylimidazole in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and produces the desired compound in good yield.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has been extensively studied for its potential applications in various fields. It has been found to be a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in various cellular processes such as cell growth and differentiation. PKC has been implicated in the development of several diseases such as cancer, diabetes, and Alzheimer's disease. Therefore, the inhibition of PKC by 1-[(3,4-dimethylphenyl)sulfonyl]-2-propyl-1H-imidazole has potential therapeutic applications.
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-2-propylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-4-5-14-15-8-9-16(14)19(17,18)13-7-6-11(2)12(3)10-13/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGJLMUYASOEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-[4-(dimethylamino)phenyl]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5862040.png)




![N-[2-(1-azepanyl)-2-oxoethyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5862061.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5862065.png)

![2-[3-fluoro-4-(1-pyrrolidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5862082.png)
![3-(4-methylbenzoyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B5862094.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B5862101.png)
![5-bromo-N-[2-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B5862115.png)
![{2-[(3-fluorobenzyl)oxy]-1-naphthyl}methanol](/img/structure/B5862121.png)